molecular formula C10H10BrF3O2 B8176650 4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene

4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8176650
M. Wt: 299.08 g/mol
InChI Key: QCHNDTVHOAMRTP-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2 It is a brominated aromatic ether, characterized by the presence of both ethoxy and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of 1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both ethoxy and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-15-8-4-3-7(11)5-9(8)16-6-10(12,13)14/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHNDTVHOAMRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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